1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol
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Overview
Description
1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol is a complex organic compound that features a unique structure combining a thienopyridine ring with a naphthalenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The naphthalenol moiety is then introduced via alkylation or other coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine or naphthalenol rings .
Scientific Research Applications
1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate: Shares the thienopyridine core but differs in the substituents attached to the ring.
6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-[(4,7-Dihydrothieno[2,3-c]pyridin-6(5H)-yl)methyl]naphthalen-2-ol is unique due to its combination of the thienopyridine and naphthalenol moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62539-80-4 |
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Molecular Formula |
C18H17NOS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H17NOS/c20-17-6-5-13-3-1-2-4-15(13)16(17)11-19-9-7-14-8-10-21-18(14)12-19/h1-6,8,10,20H,7,9,11-12H2 |
InChI Key |
KRQKWLIUCCFHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CS2)CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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